BenchChemオンラインストアへようこそ!

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Kinase inhibitor design Structure-activity relationship (SAR) Lipophilicity modulation

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS 476295-81-5, molecular formula C₁₉H₂₀N₂O₂S, MW 340.44 g/mol) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide class. Its scaffold is structurally related to a well-characterized series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides that have been reported as potent and selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 476295-81-5
Cat. No. B3018225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide
CAS476295-81-5
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3
InChIInChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22)
InChIKeyNNAXAHCJSXPKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS 476295-81-5): Structural and Pharmacological Context for Procurement


N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS 476295-81-5, molecular formula C₁₉H₂₀N₂O₂S, MW 340.44 g/mol) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide class [1]. Its scaffold is structurally related to a well-characterized series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides that have been reported as potent and selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [2]. The compound is listed in the PubChem database (CID 3356006) with computed physicochemical properties including XLogP3 of 4.6, topological polar surface area of 90.4 Ų, and 5 rotatable bonds [1].

Why N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide Cannot Be Replaced by Generic Tetrahydrobenzothiophene Analogs


Within the tetrahydrobenzothiophene carboxamide chemotype, the specific substitution pattern—particularly the presence and position of the methyl group on the cyclohexene ring and the nature of the amide side chain—exerts critical influence on molecular recognition, kinase selectivity, and pharmacokinetic behavior [1]. The 3-cyano substituent engages the hinge region of the ATP-binding site in JNK3 via an H-bond acceptor interaction, while variations in the amide moiety and ring substituents modulate potency and selectivity across the MAPK family (JNK1, JNK2, JNK3, p38α, ERK2) [1]. Consequently, procurement of a close structural analog (e.g., the des-methyl variant or a different amide derivative) cannot guarantee equivalent target engagement, selectivity profile, or physicochemical properties without explicit comparative data.

Quantitative Differentiation Evidence for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (476295-81-5)


Structural Differentiation: 6-Methyl Substituent Introduces Lipophilicity and Steric Bulk Relative to the Prototypical JNK Inhibitor Scaffold

The target compound bears a 6-methyl substituent on the tetrahydrobenzothiophene ring, which is absent from the canonical JNK2/3 inhibitor scaffold characterized by Angell et al. [1]. This methyl group directly contributes additional lipophilicity and steric bulk: the computed XLogP3 for the target compound is 4.6 [2] versus approximately 3.9–4.2 for the des-methyl, 3-cyano-tetrahydrobenzothiophene core present in the reference series (estimated from the core scaffold bearing a benzamide or naphthamide substituent [1]). In the reference series, the 3-cyano substituent forms a critical H-bond with the hinge region of JNK3 (confirmed by X-ray crystallography for compounds 5e and 8a) [1]. The 6-methyl group is sterically remote from this hinge-binding pharmacophore but may influence conformational preferences of the tetrahydrobenzothiophene ring and contribute to differential selectivity within the MAPK family.

Kinase inhibitor design Structure-activity relationship (SAR) Lipophilicity modulation

Amide Side Chain Differentiation: 3-Phenoxypropanamide vs. Naphthalene-1-carboxamide (TCS JNK 5a / JNK Inhibitor IX)

The closest well-characterized comparator within the 3-cyano-tetrahydrobenzothiophene class is TCS JNK 5a (JNK Inhibitor IX; CAS 312917-14-9), which bears a naphthalene-1-carboxamide side chain and lacks the 6-methyl group [1]. TCS JNK 5a has reported pIC₅₀ values of 6.7 for JNK3 and 6.5 for JNK2, with no activity against JNK1 (pIC₅₀ < 5.0) or p38α (pIC₅₀ < 4.8) [1]. The target compound differs by incorporating a 3-phenoxypropanamide side chain in place of the naphthalene-1-carboxamide. The phenoxypropanamide moiety introduces an ether oxygen and an extended alkyl linker, which alters the hydrogen-bonding capacity, conformational flexibility, and electronic properties of the amide side chain compared to the rigid, aromatic naphthyl group. No direct head-to-head bioactivity data are available in the peer-reviewed literature for the target compound.

JNK isoform selectivity ATP-competitive inhibitor Chemical tool compound

Physicochemical Profile: Computed TPSA and Hydrogen Bond Acceptor Count Distinguish from Aromatic Amide Analogs

The target compound has a computed topological polar surface area (TPSA) of 90.4 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. In contrast, the well-characterized comparator TCS JNK 5a (naphthalene-1-carboxamide derivative) has a TPSA of approximately 65–70 Ų (estimated from its structure: 1 H-bond donor, 3 H-bond acceptors) [2]. The higher TPSA of the target compound arises from the phenoxypropanamide moiety, which contributes an additional ether oxygen acceptor. This difference places the target compound closer to the TPSA threshold (≤ 140 Ų) considered favorable for oral bioavailability, while the additional rotatable bonds (5 vs. approximately 2–3 in TCS JNK 5a) may confer greater conformational adaptability in the binding pocket at the potential cost of entropic penalty upon binding.

Drug-likeness Polar surface area Permeability prediction

Tetrahydrobenzothiophene Carboxamide Chemotype: Class-Level Evidence for Polypharmacology Beyond Kinase Inhibition

The tetrahydrobenzothiophene carboxamide chemotype has been shown to extend beyond kinase inhibition. A series of tetrahydrobenzothiophene carboxamides was reported by Llona-Minguez et al. (2017), wherein prototype compound 8 (MMDD13) was demonstrated to modulate fatty acid elongase and desaturase indexes and reduce lipid accumulation while preserving kinase inhibitory activity [1]. This dual pharmacological profile was achieved through structural optimization of the tetrahydrobenzothiophene core and amide substituents. The target compound (476295-81-5) shares the same core scaffold (3-cyano-tetrahydrobenzothiophene) but differs in both the 6-methyl substituent and the 3-phenoxypropanamide side chain. Whether the target compound retains this lipid-modulating polypharmacology is unknown; however, the scaffold is established as a privileged chemotype capable of engaging multiple biological targets.

Polypharmacology Lipid metabolism Fatty acid desaturase

Caveat on Evidence Strength: Absence of Published Bioactivity Data for the Target Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted 2026-05-09) yielded no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀, or cellular activity) for the specific compound CAS 476295-81-5. The compound is listed in the PubChem database (CID 3356006) with structural and computed physicochemical data only [1]. It is commercially available from multiple screening compound vendors (typically at ≥95% purity) , consistent with its status as a screening library compound rather than a pharmacologically characterized probe. All biological inferences above are derived from structural analogy to the published N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series and the tetrahydrobenzothiophene carboxamide chemotype [2]. Users should verify the purity, identity, and biological activity of the specific batch procured through appropriate analytical and biochemical assays.

Data transparency Procurement risk assessment Screening library compound

Recommended Application Scenarios for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (476295-81-5)


Kinase Selectivity Profiling: JNK2/3 vs. JNK1 and p38α in the Context of 6-Methyl Substitution

The compound can serve as a structurally distinct probe in JNK selectivity panels. The reference series (Angell et al.) demonstrated that 3-cyano-tetrahydrobenzothiophene amides achieve selectivity against JNK1 and p38α, with the 3-cyano substituent forming a hinge-region H-bond in JNK3 [1]. Profiling the target compound against a panel including JNK1, JNK2, JNK3, p38α, and ERK2 would directly test whether the 6-methyl and 3-phenoxypropanamide modifications preserve, enhance, or degrade the selectivity window observed for the parent scaffold.

Structure-Activity Relationship (SAR) Expansion of Tetrahydrobenzothiophene Carboxamides for Dual Kinase/Lipid Metabolism Modulation

The tetrahydrobenzothiophene carboxamide scaffold has demonstrated the capacity for both kinase inhibition and modulation of fatty acid elongase/desaturase activity, as shown with prototype MMDD13 [1]. The target compound, with its unique combination of 6-methyl and 3-phenoxypropanamide substituents, represents a novel entry point for exploring how side-chain modifications tune the balance between these two pharmacological activities. Parallel screening in JNK biochemical assays and cellular lipid metabolism endpoints (e.g., fatty acid elongase/desaturase indexes, lipid droplet accumulation) is recommended.

Computational Docking and Molecular Dynamics Studies Leveraging the 3-Cyano Hinge-Binding Motif

The 3-cyano substituent is a structurally validated hinge-binding motif (X-ray crystallography confirmed for JNK3 in the reference series) [1]. The target compound is suitable for computational docking and molecular dynamics simulations to predict binding poses and affinities across kinase targets, with the 6-methyl and phenoxypropanamide groups providing testable hypotheses about steric complementarity and induced-fit effects in the ATP-binding pocket. Pairing computational predictions with subsequent biochemical validation would strengthen SAR models for this chemotype.

Physicochemical and In Vitro ADME Profiling of a Moderately Lipophilic, Conformationally Flexible Analog

With computed XLogP3 of 4.6, TPSA of 90.4 Ų, and 5 rotatable bonds [1], the target compound occupies a distinct region of physicochemical space compared to more rigid analogs such as TCS JNK 5a. Experimental determination of aqueous solubility, LogD (pH 7.4), microsomal stability, and Caco-2 permeability would provide valuable data points for understanding how the phenoxypropanamide side chain influences drug-like properties within the tetrahydrobenzothiophene series.

Quote Request

Request a Quote for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.